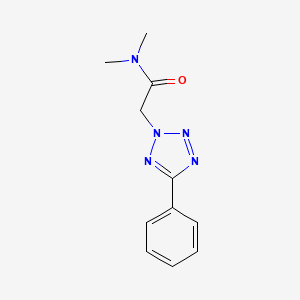
(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the tetrahydroisoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl group or the tetrahydroisoquinoline ring using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Shares a similar tetrahydroisoquinoline core but differs in the substituents attached to the ring.
Pyrrolopyrazine derivatives: Contain a similar nitrogen-containing heterocyclic structure but with different ring systems.
Uniqueness
(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific combination of a cyclopentyl group and a carboxamide group attached to the tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H20N2O |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H20N2O/c18-15(17-13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-16-14/h1-2,5-6,13-14,16H,3-4,7-10H2,(H,17,18)/t14-/m0/s1 |
InChI-Schlüssel |
ASVRWOTWVIQPRO-AWEZNQCLSA-N |
Isomerische SMILES |
C1CCC(C1)NC(=O)[C@@H]2CC3=CC=CC=C3CN2 |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2CC3=CC=CC=C3CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)

![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155205.png)
![3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155213.png)
![Ethyl 5-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155227.png)
![5-[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-5-methyl-3-propyl-dihydro-furan-2-one](/img/structure/B15155236.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B15155248.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B15155254.png)
![(4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15155262.png)
![[4-(3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B15155266.png)
![Ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate](/img/structure/B15155281.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15155292.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155299.png)
